Anti-HIV-1 Activity of Methyl 1-Formyl-9H-Pyrido[3,4-b]indole-3-carboxylate in a Human T Cell Line
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated inhibition of HIV-1 replication with an IC50 of 2.9 μM in a CEM-GFP human CD4+ T cell line infected with the HIV-1 NL4.3 virus [1]. This establishes a baseline activity level that can guide selection when compared to other β-carboline derivatives with modifications at the C-1 and C-3 positions.
| Evidence Dimension | Anti-HIV-1 Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.9 μM |
| Comparator Or Baseline | No direct comparator in the same study; other β-carboline derivatives in the series showed varied activity, highlighting structure-dependent efficacy. |
| Quantified Difference | N/A (Class-level inference for β-carbolines with 1-formyl and 3-carboxylate ester substitution) |
| Conditions | Human CD4+ T cell line (CEM-GFP) infected with HIV-1 NL4.3 virus |
Why This Matters
This quantitative activity data provides a benchmark for structure-activity relationship (SAR) studies focused on optimizing β-carbolines as anti-HIV agents.
- [1] Brahmbhatt, K. G., et al. (2010). Synthesis and evaluation of β-carboline derivatives as inhibitors of human immunodeficiency virus. Bioorganic & Medicinal Chemistry Letters, 20(15), 4416-4419. View Source
